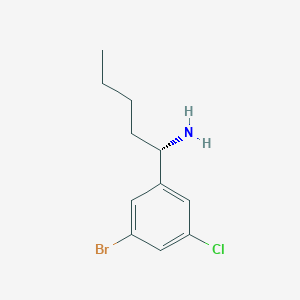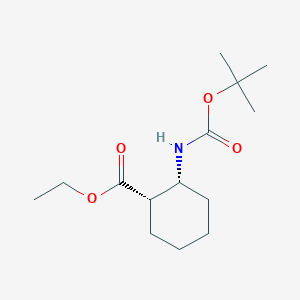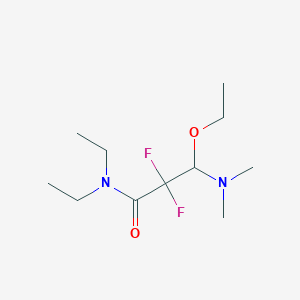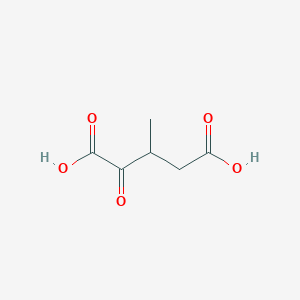
(S)-1-(3-bromo-5-chlorophenyl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-bromo-5-chlorophenyl)pentan-1-amine is an organic compound that belongs to the class of amines This compound features a chiral center, making it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-bromo-5-chlorophenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-5-chlorobenzene.
Formation of Intermediate: The benzene ring undergoes a Friedel-Crafts alkylation to introduce a pentyl chain.
Amine Introduction: The intermediate is then subjected to reductive amination to introduce the amine group at the terminal position.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents used in the reactions are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can undergo reduction to form secondary or tertiary amines.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: Used as a probe to study enzyme-substrate interactions.
Medicine
Drug Development:
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-bromo-5-chlorophenyl)pentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, altering their activity. The presence of halogen atoms can influence its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3-bromo-5-chlorophenyl)pentan-1-amine: The enantiomer of the compound.
1-(3-bromo-5-chlorophenyl)pentan-1-amine: The racemic mixture.
Uniqueness
Chirality: The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer.
Halogen Substitution: The presence of bromine and chlorine atoms can influence the compound’s reactivity and interactions.
Propiedades
Fórmula molecular |
C11H15BrClN |
|---|---|
Peso molecular |
276.60 g/mol |
Nombre IUPAC |
(1S)-1-(3-bromo-5-chlorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15BrClN/c1-2-3-4-11(14)8-5-9(12)7-10(13)6-8/h5-7,11H,2-4,14H2,1H3/t11-/m0/s1 |
Clave InChI |
SINWBMWBWZZWOE-NSHDSACASA-N |
SMILES isomérico |
CCCC[C@@H](C1=CC(=CC(=C1)Br)Cl)N |
SMILES canónico |
CCCCC(C1=CC(=CC(=C1)Br)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B12833980.png)

![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)


![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)




![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)
![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)
